![molecular formula C19H25NO10 B1676017 Lucumin CAS No. 1392-28-5](/img/structure/B1676017.png)
Lucumin
Overview
Description
Lucumin is a cyanogenic glycoside derived from the plant species Lucuma mammosa Cyanogenic glycosides are a class of natural products that release hydrogen cyanide when hydrolyzed
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lucumin involves the glycosylation of a cyanohydrin intermediate. The reaction typically requires the presence of a suitable glycosyl donor and an acid catalyst. The process can be carried out under mild conditions to ensure the stability of the cyanohydrin moiety.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Lucuma mammosa seeds. The seeds are processed to isolate the cyanogenic glycoside, which is then purified using chromatographic techniques. This method ensures a high yield of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Lucumin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an enzyme, this compound hydrolyzes to release hydrogen cyanide.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Hydrolysis: Hydrogen cyanide and glucose.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Modified glycosides with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Lucumin is characterized as a phenolic compound with a complex structure that includes multiple hydroxyl groups. Its molecular formula is CHO, and it is often studied for its bioactive properties, particularly in relation to its antioxidant and anti-inflammatory effects.
Pharmaceutical Applications
This compound has shown promise in the pharmaceutical industry, particularly in drug development and biocatalysis.
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This is particularly relevant in the development of formulations aimed at combating conditions such as cardiovascular diseases and neurodegenerative disorders .
- Biocatalysis : In the realm of biocatalysis, this compound is utilized as a substrate for various enzymatic reactions. Its ability to undergo transformations via hydroxynitrile lyases has been explored for synthesizing pharmaceutical intermediates . This application highlights its importance in green chemistry practices aimed at reducing environmental impact during drug manufacturing.
Nutraceutical Applications
This compound's health benefits extend into the nutraceutical domain:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for dietary supplements targeting inflammatory conditions .
- Metabolic Health : Preliminary studies suggest that this compound may play a role in managing metabolic disorders by improving insulin sensitivity and reducing blood glucose levels .
Agricultural Applications
The use of this compound in agriculture is an emerging area of interest:
- Natural Pesticide : Due to its bioactive properties, this compound has been investigated as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals . Its application could lead to sustainable agricultural practices while minimizing harmful residues in food products.
Case Study 1: Antioxidant Properties
A study examining the antioxidant effects of this compound found that it significantly reduced lipid peroxidation in vitro, suggesting its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage .
Case Study 2: Biocatalytic Applications
In biocatalytic processes, this compound was successfully used as a substrate for enzyme-catalyzed reactions, leading to the production of chiral intermediates essential for pharmaceutical synthesis. This study emphasized the efficiency of using natural compounds like this compound in biotransformations compared to traditional synthetic methods .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Antioxidant formulations | Reduces oxidative stress |
Biocatalysis | Efficient substrate for enzymatic reactions | |
Nutraceuticals | Dietary supplements | Inhibits pro-inflammatory cytokines |
Metabolic health | Improves insulin sensitivity | |
Agriculture | Natural pesticide | Eco-friendly alternative to synthetic pesticides |
Mechanism of Action
Lucumin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial for its role in plant defense, as it deters herbivores from consuming the plant .
Comparison with Similar Compounds
Lucumin is similar to other cyanogenic glycosides such as linamarin and lotaustralin. it is unique due to its specific glycosidic linkage and the plant species from which it is derived. Other similar compounds include:
Linamarin: Found in cassava and other plants.
Lotaustralin: Present in various legumes.
Dhurrin: Found in sorghum.
This compound’s distinct structure and source make it a valuable compound for various applications, setting it apart from other cyanogenic glycosides.
Biological Activity
Lucumin, a compound isolated from various species of the genus Pouteria, particularly Pouteria sapota (commonly known as sapodilla), has garnered attention for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting this compound's pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Isolation
This compound is classified as a glycoside, specifically identified in the seeds and leaves of Pouteria species. Its chemical structure has been characterized through various analytical techniques, including UHPLC/ESI/MS/MS. The compound is known to exist alongside other bioactive constituents such as lucuminic acid and lucuminamide .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. A study on Pouteria lucuma seeds reported a total phenolic content of 52.82 μmol GAE/g dry weight, with antioxidant activities measured using several assays:
Assay Type | Activity (µmol Trolox Equivalent/g) |
---|---|
DPPH | 58.14 |
ABTS | 66.97 |
FRAP | 272.50 |
Superoxide Anion | 67.02 |
These results indicate that this compound-rich extracts can effectively scavenge free radicals, suggesting a protective role against oxidative stress .
2. Antiulcer Activity
In addition to antioxidant effects, this compound has demonstrated gastroprotective properties. In an experimental model, extracts containing this compound showed up to 78% protection against ulcer formation at a dosage of 100 mg/kg, surpassing the positive control (lansoprazole) which exhibited 75% protection . This suggests potential therapeutic applications in treating gastric ulcers.
3. Antimicrobial Properties
This compound's antimicrobial activity has also been explored, particularly against various pathogens. In vitro studies indicate that extracts containing this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic compounds in this compound are known to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes and pathogen growth, contributing to its antiulcer and antimicrobial effects.
- Modulation of Signaling Pathways : Research suggests that this compound can influence signaling pathways related to inflammation and apoptosis, although specific pathways require further elucidation .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study by Takeda et al. (1997) isolated this compound from Pouteria sapota and evaluated its pharmacological properties, establishing a foundation for further research into its therapeutic potential .
- A comprehensive analysis by Miller et al. (2006) reviewed the chemical composition and biological activities of Pouteria species, emphasizing the need for more extensive studies on this compound's effects in clinical settings .
Properties
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCJNDALLBNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1392-28-5 | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 185 °C | |
Record name | Lucuminoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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